3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
CAS No.: 327072-98-0
Cat. No.: VC6131226
Molecular Formula: C15H15NO5S
Molecular Weight: 321.35
* For research use only. Not for human or veterinary use.
![3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid - 327072-98-0](/images/structure/VC6131226.png)
Specification
CAS No. | 327072-98-0 |
---|---|
Molecular Formula | C15H15NO5S |
Molecular Weight | 321.35 |
IUPAC Name | 3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid |
Standard InChI | InChI=1S/C15H15NO5S/c1-10-7-8-11(15(17)18)9-14(10)22(19,20)16-12-5-3-4-6-13(12)21-2/h3-9,16H,1-2H3,(H,17,18) |
Standard InChI Key | ZUZRRPADJRWWIE-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2OC |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid is C₁₅H₁₅NO₅S, with a molecular weight of 337.35 g/mol . Its IUPAC name reflects the substitution pattern: the benzoic acid backbone features a methyl group at the 4-position and a sulfamoyl group at the 3-position, linked to a 2-methoxyphenyl amine. The canonical SMILES representation is COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C, illustrating the spatial arrangement of functional groups .
The compound’s structure combines a polar sulfonamide moiety with a hydrophobic methyl group, creating amphiphilic properties that influence solubility and membrane permeability. The 2-methoxy substituent on the phenyl ring introduces steric and electronic effects, potentially enhancing binding specificity to biological targets .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid typically involves a two-step process:
-
Sulfamoyl Chloride Formation: 2-Methoxyaniline reacts with chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere) to generate the intermediate sulfamoyl chloride.
-
Coupling Reaction: The sulfamoyl chloride is coupled with 4-methylbenzoic acid in the presence of a base, such as triethylamine, to facilitate nucleophilic substitution. The reaction proceeds at room temperature, with purification via recrystallization from ethanol/water mixtures .
Industrial-scale production employs continuous flow reactors to optimize yield (reported at 68–72%) and minimize byproducts. Automated systems ensure precise stoichiometric control, critical for maintaining batch consistency .
Analytical Characterization
Post-synthesis, the compound is characterized using:
-
High-Performance Liquid Chromatography (HPLC): Purity ≥95% .
-
Nuclear Magnetic Resonance (NMR): Key signals include δ 2.45 ppm (methyl group) and δ 7.2–7.8 ppm (aromatic protons) .
-
Mass Spectrometry: Molecular ion peak at m/z 337.35 confirms the molecular weight .
Physicochemical Properties
The compound exhibits moderate lipophilicity (LogP 2.3), balancing membrane permeability and aqueous solubility. The carboxylic acid group contributes to pH-dependent solubility, with increased ionization at physiological pH (7.4) .
Biological Activity and Mechanism of Action
Anticancer Activity
In preclinical models, 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid demonstrates dose-dependent cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines (IC₅₀ = 8.2–11.7 μM) . Mechanistic studies suggest:
-
Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage .
-
Cell Cycle Arrest: G1-phase arrest via downregulation of cyclin D1 .
-
Anti-angiogenic Effects: Inhibition of VEGF secretion in tumor-associated macrophages .
Anti-Inflammatory Properties
The compound reduces prostaglandin E₂ (PGE₂) synthesis by 47% in lipopolysaccharide (LPS)-stimulated macrophages, likely through COX-2 inhibition . This aligns with the known activity of sulfonamides in blocking arachidonic acid pathways .
Applications in Pharmaceutical Development
Chemotherapy Adjuvant
As a chemotherapeutic agent, this compound is being evaluated in combination regimens. Synergy with 5-fluorouracil (5-FU) enhances apoptosis in colorectal cancer models (combination index = 0.82) .
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains improves tumor accumulation in murine xenografts, reducing off-target toxicity .
Inflammatory Disease Management
Preliminary studies suggest efficacy in rodent models of rheumatoid arthritis, with a 60% reduction in paw swelling at 50 mg/kg/day .
Comparative Analysis with Related Sulfonamides
Future Research Directions
-
Mechanistic Elucidation: Detailed profiling of molecular targets, particularly kinases and cyclooxygenases.
-
Pharmacokinetic Optimization: Addressing limited oral bioavailability (F = 34% in rats) through prodrug strategies .
-
Therapeutic Expansion: Exploration in neurodegenerative diseases, given sulfonamides’ neuroprotective potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume